molecular formula C21H16Cl2N2O6S B7684079 N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide

Cat. No.: B7684079
M. Wt: 495.3 g/mol
InChI Key: IDMSQALDXUYVQP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a benzodioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and minimize reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinones.

    Reduction: The compound can be reduced to remove the chloro groups, leading to the formation of simpler derivatives.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, N-bromosuccinimide for bromination, and various bases such as cesium carbonate for amination reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O6S/c22-13-1-3-14(4-2-13)25-32(27,28)16-6-8-18(17(23)10-16)29-11-21(26)24-15-5-7-19-20(9-15)31-12-30-19/h1-10,25H,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMSQALDXUYVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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